molecular formula C12H25NO B12099910 2-Aminododec-11-en-3-ol

2-Aminododec-11-en-3-ol

Cat. No.: B12099910
M. Wt: 199.33 g/mol
InChI Key: DYBRAHBPARLKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminododec-11-en-3-ol is a synthetic amino alcohol derivative of significant interest in medicinal chemistry and chemical biology. Its structure, featuring a 12-carbon chain with a terminal unsaturation, an amine group at the second carbon, and a hydroxyl group at the third carbon, makes it a valuable bifunctional building block for the synthesis of more complex bioactive molecules . Researchers utilize this compound and its structural analogs as key intermediates in the exploration of novel anticancer agents, particularly those designed to target the unique tumor microenvironment . Studies on similar compounds, such as the biakamides isolated from a marine sponge, have demonstrated potent and selective growth-inhibitory activity against human cancer cells (e.g., PANC-1 pancreatic cancer cells) under glucose-deprived conditions, which mimic the nutrient-starved state of solid tumors . While the precise mechanism of action for this compound itself is a subject of ongoing investigation, structure-activity relationship (SAR) studies of its analogs indicate that the terminal alkene and the amide/amine-linked head group are critical for interacting with target molecules and maintaining this selective bioactivity . The terminal alkene functionality also makes it a suitable substrate for further chemical modification via cross-metathesis and other catalytic reactions, enabling the diversification of its hydrocarbon chain for structure-activity optimization . This compound is supplied exclusively for research applications in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminododec-11-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3,11-12,14H,1,4-10,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBRAHBPARLKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Amino Alcohols As Versatile Intermediates and Biologically Active Compounds

Amino alcohols are a class of organic compounds containing both an amine and a hydroxyl functional group. Their bifunctionality makes them exceptionally versatile building blocks in organic synthesis. researchgate.net They serve as crucial intermediates in the production of a wide array of compounds, including pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. scispace.com

The inherent biological activity of many amino alcohols is a key driver of research in this area. researchgate.net This class includes naturally occurring molecules with vital physiological roles, such as hydroxy amino acids. scispace.comdiva-portal.org Furthermore, the amino alcohol structural motif is a pharmacophore present in numerous synthetic drugs. researchgate.net For instance, β-amino alcohols are known for their use as β-blockers in treating cardiovascular conditions, and they also exhibit insecticidal and anticancer properties. researchgate.netscispace.comopenaccessjournals.com Prominent examples of complex natural products containing the amino alcohol core include the vancomycin (B549263) class of antibiotics and the antifungal agent sphingofungin. scispace.comdiva-portal.org

Structural Characteristics and Classification of Unsaturated Long Chain Amino Alcohols

Unsaturated long-chain amino alcohols are characterized by a hydrocarbon chain of significant length, typically containing one or more carbon-carbon double bonds, a hydroxyl group (-OH), and an amino group (-NH2). wikipedia.org These compounds can be classified based on several structural features:

Chain Length: The number of carbon atoms in the aliphatic chain.

Degree of Unsaturation: The number and position of double or triple bonds.

Relative Position of Functional Groups: The location of the amino and hydroxyl groups relative to each other, such as 1,2-amino alcohols or 1,3-amino alcohols. sioc-journal.cn

2-Aminododec-11-en-3-ol, also known by the synonym Halaminol B, is a specific example of an unsaturated long-chain amino alcohol. nih.gov It features a twelve-carbon chain with a terminal double bond between C-11 and C-12. The amino group is located at position 2, and the hydroxyl group is at position 3, making it a 1,2-amino alcohol. The specific stereochemistry is designated as (2S, 3R). nih.gov This compound has been isolated from marine sponges of the Haliclona species.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name (2S,3R)-2-aminododec-11-en-3-ol
Molecular Formula C₁₂H₂₅NO
Molecular Weight 199.33 g/mol . nih.gov
CAS Number 389125-59-1. nih.gov
Structure A 12-carbon chain with a primary amine at C-2, a secondary alcohol at C-3, and a terminal alkene at C-11.
Chirality Contains two stereocenters at C-2 and C-3.

Overview of Contemporary Research Trajectories in Amino Alcohol Chemistry

Regioselective and Stereoselective Synthetic Pathways to Amino Alcohols with Remote Alkene Functionality

The introduction of an amino and a hydroxyl group onto a long aliphatic chain containing a remote double bond requires methodologies that can differentiate between various reactive sites. The presence of the terminal alkene in 2-aminododec-11-en-3-ol necessitates synthetic routes that are tolerant of this functionality or can introduce it at a later stage.

Asymmetric Synthesis Strategies for Enantiomerically Pure Long-Chain Amino Alcohols

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of asymmetric syntheses to produce enantiomerically pure long-chain amino alcohols is of paramount importance.

The chiral pool, consisting of readily available, enantiomerically pure natural products, serves as a valuable starting point for the synthesis of complex molecules. wikipedia.org Amino acids and carbohydrates are common starting materials for the synthesis of long-chain amino alcohols. For instance, L-serine can be elaborated to provide the core amino alcohol functionality, with the long, unsaturated alkyl chain being introduced through various coupling strategies. google.com

A common strategy involves the conversion of a chiral pool-derived starting material into a suitable electrophile, such as an aldehyde, which can then react with an organometallic reagent carrying the long-chain unsaturated fragment. For example, the synthesis of sphingosine (B13886) analogues often starts from protected amino acids. rsc.org The carboxylic acid is reduced to an aldehyde, which then undergoes a Wittig-type reaction or Grignard addition to install the aliphatic chain. rsc.org This approach allows for the reliable establishment of the stereocenter at C-2.

Another powerful approach is the use of cross-metathesis reactions to append the long aliphatic chain. nih.gov A shorter, functionalized chiral building block derived from the chiral pool can be coupled with a long-chain terminal alkene, such as 1-decene, using a ruthenium-based catalyst. nih.gov This method is highly efficient for creating the carbon-carbon double bond at the desired position.

The synthesis of D-erythro-sphingosine, a related long-chain amino alcohol, has been achieved from D-galactose, demonstrating the versatility of carbohydrates as chiral starting materials. nih.gov Similarly, D-ribo-phytosphingosine can be converted into D-erythro-sphingosine, showcasing the interconversion of these complex natural products. nih.gov

Starting MaterialKey ReactionsProduct TypeReference
L-SerineAldehyde formation, Grignard additionSphingosine analogues google.com
Protected Amino AcidsReduction to aldehyde, Wittig reactionLong-chain amino alcohols rsc.org
Chiral Building BlockCross-metathesis with terminal alkeneSphingosine analogues nih.gov
D-GalactoseMulti-step synthesisD-erythro-sphingosine nih.gov
D-ribo-PhytosphingosineCyclic sulfate (B86663) intermediateD-erythro-sphingosine nih.gov

While chiral pool synthesis is effective, catalytic asymmetric methods offer a more flexible and often more efficient route to a wider range of stereoisomers. These methods employ small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate.

Copper-catalyzed borylation reactions have emerged as a powerful tool for the synthesis of chiral building blocks. nih.govcam.ac.uk In the context of long-chain amino alcohols, the enantioselective borylation of allylamines can provide access to key intermediates. chemrxiv.org The resulting organoboron compounds can be readily oxidized to the corresponding alcohols with retention of stereochemistry.

For the synthesis of a molecule like this compound, a suitable precursor would be an N-protected dodec-1-en-3-amine. Copper-catalyzed hydroboration of such a substrate could, in principle, lead to the desired 1,2-amino alcohol functionality. The regioselectivity of the hydroboration (i.e., whether the borylation occurs at the C1 or C2 position of the double bond) can often be controlled by the choice of ligand and reaction conditions. nih.gov

Recent studies have shown that copper-catalyzed reductive coupling of N-substituted allyl equivalents to ketones can produce vicinal amino alcohols with high levels of regio-, diastereo-, and enantioselectivity. nih.gov This method represents a convergent approach where the carbon-carbon bond is formed concurrently with the generation of the stereocenters.

Substrate TypeCatalyst SystemProductEnantiomeric Ratio (er)Reference
Aldehydes and N-substituted allenesCu-catalystBoryl-substituted 1,2-aminoalcohols>95:5 chemrxiv.org
Ketones and N-substituted allyl equivalentsCu-catalystChiral 1,2-aminoalcoholsHigh nih.gov
1,3-DienesCu(I)/Chiral PhosphanamineHomoallylic BoronatesHigh rsc.orgunige.ch
Terminal AlkynesCuCl/rac-BINAP/LiClAlkenyl BoronatesN/A iranchembook.ir

The Sharpless asymmetric aminohydroxylation (AA) is a landmark reaction that allows for the direct conversion of an alkene to a vicinal amino alcohol in a stereoselective manner. scripps.eduorganic-chemistry.orgwikipedia.org This reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand to control the facial selectivity of the addition of the amino and hydroxyl groups. scripps.eduorganic-chemistry.org

To synthesize this compound via this method, a potential substrate would be 1,11-dodecadiene (B1329416). The challenge in this approach lies in achieving regioselectivity, as the reaction could potentially occur at either of the two double bonds. However, for terminal alkenes, the aminohydroxylation often proceeds with a predictable regioselectivity, favoring the formation of the 1-amino-2-ol product. acs.org The choice of nitrogen source (e.g., a chloramine (B81541) salt) and ligand can influence the regiochemical outcome. organic-chemistry.org

The Sharpless AA has been successfully applied to the synthesis of various biologically active molecules, including the side chain of Taxol and various amino acid derivatives. rsc.org While direct application to 1,11-dodecadiene is not explicitly reported, the reaction of other long-chain terminal alkenes, such as 1-heptadecene, has been shown to produce the corresponding diol (via asymmetric dihydroxylation, a related reaction) in good yield and enantiomeric excess, which can then be further functionalized. acs.org

SubstrateLigandNitrogen SourceProductEnantiomeric Excess (ee)Reference
Substituted OlefinsCinchona AlkaloidChloramine-TVicinal Amino AlcoholGenerally High scripps.eduorganic-chemistry.org
1-Heptadecene (AD)AD-mix-β-1,2-Heptadecanediol86% (before recrystallization) acs.org
Cinnamate EstersPHAL or AQNChloramine-TPhenylserine EstersHigh organic-chemistry.org

Recent advances in catalysis have led to the development of selenium-catalyzed C-H amination reactions. rsc.org These methods offer a novel approach to the synthesis of amino alcohols by directly functionalizing a C-H bond. One of the remarkable features of some of these reactions is their diastereoconvergent nature, where a mixture of diastereomeric starting materials can be converted into a single diastereomer of the product.

For the synthesis of a long-chain amino alcohol, a suitable substrate would be an allylic alcohol with a long, unsaturated chain. The selenium catalyst, in conjunction with an appropriate nitrogen source, can facilitate the amination of an allylic C-H bond. The mechanism often involves an ene-type reaction followed by a google.comnih.gov-sigmatropic rearrangement. rsc.org

This methodology has been applied to the synthesis of various amino alcohols, including those with quaternary stereocenters. researchgate.netnih.gov The regioselectivity of the amination is a key consideration and can be influenced by the structure of the substrate and the catalyst system. While specific application to a precursor of this compound has not been detailed, the general principles suggest its potential applicability.

Substrate TypeCatalystProductDiastereomeric Ratio (dr)Reference
Homoallylic AlcoholsPhosphine Selenideanti-1,2-Amino AlcoholsHigh researchgate.net
Enol DerivativesSelenium Catalystα'-aminated Enol DerivativesHigh Regioselectivity nih.gov
Allylic AlcoholsOrganoselenium CatalystAllylic Imidation ProductsHigh Regio- and Stereoselectivity nih.gov
Catalytic Asymmetric Synthesis Utilizing Transition Metal and Organocatalysis
Organocatalytic Asymmetric [3+3] Cycloadditions in Amino Alcohol Scaffold Construction

Organocatalytic asymmetric [3+3] cycloadditions have emerged as a powerful strategy for the enantioselective synthesis of six-membered heterocyclic compounds. rsc.orgrsc.org This methodology involves the reaction of a three-atom synthon with another three-atom component, guided by a chiral organocatalyst to create complex cyclic structures with high stereocontrol. rsc.org While not a direct route to acyclic amino alcohols, the resulting heterocyclic scaffolds can serve as versatile intermediates that, upon subsequent ring-opening, yield highly functionalized, stereodefined amino alcohols.

The power of this approach lies in its diverse catalytic modes, including activation by chiral amines, N-heterocyclic carbenes (NHCs), and chiral Brønsted acids like phosphoric acids. rsc.orgrsc.org For instance, a chiral amine catalyst can activate an α,β-unsaturated aldehyde to form a reactive iminium ion, which then acts as a three-carbon component in a cycloaddition with a suitable partner, such as a 2-indolyl alcohol or a dienolsilane. nih.gov Similarly, chiral phosphoric acids can activate both reaction partners through a network of hydrogen bonds, effectively orchestrating the stereochemical outcome of the cycloaddition. rsc.org

To construct a precursor for a long-chain amino alcohol, one could envision a [3+3] cycloaddition between a nucleophilic three-carbon unit bearing a protected amino group and an electrophilic component containing a latent long alkyl chain. Subsequent cleavage of the resulting six-membered ring would unveil the desired amino alcohol skeleton. The development of suitable three-atom building blocks compatible with various organocatalytic systems is key to expanding the utility of this method for synthesizing complex acyclic structures. rsc.org

Oxazaborolidine-Catalyzed Asymmetric Reductions of Precursor Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.org This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane (B79455) source (e.g., BH₃·THF). alfa-chemistry.comnih.gov The methodology is renowned for its high enantioselectivity (often >95% ee), predictability of the product's absolute stereochemistry, and broad substrate scope. wikipedia.orgalfa-chemistry.com

This method is particularly well-suited for the synthesis of chiral amino alcohols, including the 2-amino-3-ol moiety found in this compound. The synthesis would begin with the corresponding α-amino ketone precursor, 2-aminododec-11-en-3-one. The oxazaborolidine catalyst coordinates with borane to form a complex that enhances the Lewis acidity of the ring boron atom. wikipedia.org This complex then coordinates to the ketone's carbonyl oxygen from the sterically less hindered face, positioning the hydride for a stereoselective transfer to the carbonyl carbon. organic-chemistry.org

The efficiency of the CBS reduction has been demonstrated for a variety of α- and β-amino ketones, yielding the corresponding optically active amino alcohols with enantiomeric excesses up to 99%. researchgate.netresearchgate.net The catalyst can be generated in situ, which can improve reproducibility by avoiding the degradation of isolated catalysts during storage. nih.gov The power of this reaction has been leveraged in the total synthesis of numerous natural products and pharmaceuticals. wikipedia.org

Table 1: Examples of Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones

Substrate (Ketone)CatalystReducing AgentYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone(S)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂9797 wikipedia.org
α-Tetralone(S)-2-Methyl-CBS-oxazaborolidineBH₃·THF10095 alfa-chemistry.com
N,N-Dibenzyl-α-aminoacetophenoneChiral oxazaborolidine from (1R,2S)-norephedrineBH₃·THF-95 researchgate.net
1,1,1-Trichloro-2-heptanone(S)-OxazaborolidineCatecholborane9196 organic-chemistry.org
Intramolecular Hydroamination Catalyzed by Chiral Titanium Amino-Alcohol Complexes

Intramolecular hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond within the same molecule, is a highly atom-economical method for constructing nitrogen-containing heterocycles. rsc.org Chiral complexes of early transition metals, particularly titanium, have emerged as effective catalysts for this transformation, especially in the cyclization of aminoallenes and aminoalkenes. rsc.orgresearchgate.net

Titanium complexes featuring chiral amino alcohol ligands can serve as precatalysts for these reactions. researchgate.net For example, titanium complexes have been successfully used in the intramolecular hydroamination of aminoallenes to produce chiral α-vinylpyrrolidines. rsc.org The development of catalysts based on earth-abundant metals like titanium is a significant goal in green chemistry. rsc.org Research has shown that sterically encumbered chiral ligands can lead to monomeric titanium complexes that exhibit improved catalytic activity and enantioselectivity. rsc.orgrsc.org

While typically employed for cyclization reactions, the principles of titanium-catalyzed C-N bond formation could potentially be adapted for intermolecular variants or for the functionalization of specific positions in a pre-formed long-chain structure. The synthesis of these catalysts often involves the straightforward protonolysis of titanium amide precursors with the corresponding chiral ligand. researchgate.net

Table 2: Titanium-Catalyzed Intramolecular Hydroamination of Aminoallenes

SubstrateCatalyst SystemProductYield (%)Enantiomeric Excess (ee, %)Reference
6-Methyl-hepta-4,5-dienylamineTi(NMe₂)₄ / Chiral Sulfonamide Ligand2-(2-Methylpropenyl)pyrrolidine-18–24 rsc.org
Hepta-4,5-dienylamineTi(NMe₂)₄ / Chiral Imine Diol Ligand2-Vinylpyrrolidine-up to 17 rsc.org

Functional Group Interconversions and Olefin Metathesis in the Construction of Long-Chain Amino Alcohol Skeletons

The construction of the C12 backbone of this compound, with its terminal olefin, is well-suited to strategies involving olefin metathesis. Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds and has found widespread application in the synthesis of complex molecules from simpler olefin precursors. ox.ac.uk

Cross-metathesis, in particular, is a valuable tool for assembling long-chain structures. diva-portal.org For instance, the skeleton of the target molecule could be constructed by the cross-metathesis of a shorter, functionalized olefin containing the amino alcohol moiety (or a protected precursor) with an excess of a simple terminal alkene like 1-octene (B94956) or 1-nonene, depending on the chosen fragment. A particularly efficient strategy involves the cross-metathesis of a renewable feedstock, such as an unsaturated fatty acid ester like methyl oleate, with ethylene (B1197577) (ethenolysis). google.comacs.org This reaction can generate terminal olefins, which can then be further functionalized.

Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly used due to their high activity and functional group tolerance. ox.ac.uk The strategic placement of the metathesis reaction late in the synthetic sequence can help overcome issues related to solubility and purification that are common with long-chain, amphiphilic molecules. diva-portal.org This approach has been successfully applied to the synthesis of various long-chain renewable monomers for polymers. rsc.org

Ring-Opening Reactions in the Synthesis of Amino Alcohols

The nucleophilic ring-opening of epoxides is a classic and highly effective method for the synthesis of β-amino alcohols. rsc.orgresearchgate.net This reaction involves the attack of a nitrogen nucleophile, such as ammonia (B1221849), a primary or secondary amine, or an azide (B81097), on one of the electrophilic carbons of the epoxide ring. The reaction proceeds via an Sₙ2 mechanism, resulting in an anti-disposition of the amino and hydroxyl groups and inversion of configuration at the center of attack. researchgate.net

For the synthesis of this compound, a suitable precursor would be 1,2-epoxydodec-11-ene. The reaction of this epoxide with a nitrogen nucleophile like sodium azide, followed by reduction, would yield the target amino alcohol. The regioselectivity of the ring-opening is a key consideration. In terminal epoxides, the nucleophile typically attacks the less-hindered terminal carbon. researchgate.netrroij.com However, catalyst-controlled regioselectivity can be achieved using certain Lewis acid catalysts, such as cationic aluminum-salen complexes, allowing for selective attack at either the terminal or internal carbon of the epoxide, even in unbiased substrates. rsc.org Numerous catalytic systems, including those based on indium, lithium, and various solid acids, have been developed to promote this transformation under mild conditions. researchgate.netrroij.com

Table 3: Selected Methods for Nucleophilic Ring-Opening of Epoxides with Amines

EpoxideNucleophileCatalyst/ConditionsYield (%)Key FeatureReference
Styrene OxideAnilineAcetic Acid (metal- and solvent-free)98Excellent regioselectivity researchgate.net
1,2-EpoxyoctaneAnilineLiBr92Selective attack at less hindered carbon rroij.com
trans-2,3-EpoxyoctaneAnilineCationic Al-salen complex94Catalyst-controlled regioselectivity rsc.org
Cyclohexene OxideVarious AminesAmberlist-1585-95Heterogeneous catalyst, mild conditions researchgate.net

A modern and efficient approach to β-amino alcohols involves the multicomponent coupling of aziridines. Researchers have developed a transition-metal-free, three-component coupling of N-substituted aziridines, arynes (generated in situ), and water, promoted by an acid such as trifluoroacetic acid (TFA). acs.orgnih.gov This reaction provides access to medicinally relevant N-aryl β-amino alcohol derivatives in moderate to good yields. acs.orgacs.org

The mechanism involves the acid-promoted opening of the aziridine (B145994) ring by the aryne, followed by trapping of the resulting zwitterionic intermediate by water. This process results in the formation of a new carbon-nitrogen bond and a new carbon-oxygen bond in a single operationally simple procedure. acs.org The scope of the reaction has been explored with a range of aziridines derived from linear and branched aliphatic amines. acs.org While this specific methodology yields N-aryl substituted products, the underlying principle of using activated three-membered rings in multicomponent reactions represents a promising strategy for the rapid assembly of complex amino alcohol structures. Further development could potentially expand its application to the synthesis of N-unsubstituted or N-alkyl amino alcohols.

Reductive Transformations of Precursor Compounds to Amino Alcohols

The formation of the amino alcohol moiety often involves the reduction of a suitable precursor containing ketone, imine, or nitro functionalities. These methods are foundational in synthetic organic chemistry and offer reliable pathways to the target structures.

A common strategy begins with the aldol-type condensation of a long-chain aldehyde with a nitroalkane, such as 2-nitroethanol (B1329411), to form a nitro-diol intermediate. tandfonline.com This intermediate can then be subjected to reduction to yield the final amino alcohol. For instance, the reaction of an appropriate aldehyde with 2-nitroethanol in the presence of a base yields a mixture of erythro- and threo-2-nitro-1,3-diols. Subsequent reduction of the nitro group, typically using catalytic hydrogenation, affords the desired 2-amino-1,3-diol structure. tandfonline.com

Another powerful and widely used method is reductive amination, which involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, followed by in-situ reduction. masterorganicchemistry.com This approach is highly atom-efficient. researchgate.net For the synthesis of a primary amine like this compound, this would typically involve the reductive amination of a corresponding hydroxy ketone precursor using ammonia. Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being common choices due to their selectivity. masterorganicchemistry.com For example, NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Recent advancements have introduced catalysts like in situ-generated amorphous Cobalt (Co) particles, which allow for reductive amination with H₂ gas and aqueous ammonia under mild conditions (80 °C, 1–10 bar), showing high selectivity for primary amines. acs.org

The stereochemical outcome of these reductions can often be controlled by the choice of reagents and reaction conditions, and in some cases, by using chiral auxiliaries. d-nb.info

Table 1: Examples of Reductive Transformation Strategies for Amino Alcohol Synthesis
Precursor TypeKey TransformationTypical ReagentsProduct TypeReference
Nitro-diolNitro group reductionH₂, Catalytic Hydrogenation (e.g., Pd/C)Amino diol tandfonline.com
Hydroxy ketoneReductive aminationNH₃, NaBH₃CN or H₂/Co catalystPrimary amino alcohol masterorganicchemistry.comacs.org
α,β-Unsaturated KetoneSelective 1,2-reductionNaBH₄ / H₃PW₁₂O₄₀Allylic alcohol researchgate.net

Radical Chain Propagated Reaction Pathways in Amino Alcohol Formation via Energy Transfer Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for forging C-N and C-O bonds under mild conditions, offering novel pathways to amino alcohols. princeton.eduresearchgate.netresearchgate.net Energy transfer (EnT) photocatalysis, in particular, allows for the generation of radical intermediates from stable precursors without the need for sacrificial redox agents. acs.org This approach can facilitate radical chain propagation, leading to high quantum yields (Φ > 1) and efficient product formation. acs.orgnih.gov

A notable strategy involves the photocatalytic aminoalkylation of alkenes. thieme-connect.com In this process, a bifunctional reagent, such as a silyl-substituted oxime carbonate, undergoes homolysis of a weak N-O bond upon sensitization by a photocatalyst. acs.orgacs.orgnih.gov This EnT-mediated cleavage generates two distinct radical species. rsc.org A subsequent radical Brook rearrangement can occur, transferring a silyl (B83357) group and forming a more stable carbon-centered radical. acs.orgnih.gov This carbon radical then adds across the double bond of an alkene, such as the terminal alkene in a precursor to this compound.

The reaction mechanism often proceeds via a radical chain pathway. acs.org After the initial radical addition to the alkene, the resulting radical intermediate can react with another molecule of the bifunctional reagent to generate the final product and a new radical species, which continues the chain. acs.orgnih.gov Mechanistic investigations, including quantum yield experiments (which have shown values as high as 4.48), support the presence of these chain propagation steps in addition to radical-radical cross-coupling. acs.org This methodology provides a direct route to γ-amino alcohols and related structures from simple alkenes. acs.orgnih.gov Similar photocatalytic strategies have been developed for the synthesis of 1,2-amino alcohols through the addition of α-amino radicals to various acceptors. researchgate.netchinesechemsoc.org

Table 2: Key Features of Energy Transfer Photocatalysis in Amino Alcohol Synthesis
FeatureDescriptionSignificanceReference
Activation ModeN-O bond homolysis via triplet-triplet energy transfer (EnT).Avoids sacrificial redox agents, improving atom economy. acs.org
Key Intermediate(s)Generation of both N- and O-centered radicals, or carbon-centered radicals after rearrangement (e.g., Brook rearrangement).Enables difunctionalization of alkenes and access to complex motifs. acs.orgnih.gov
MechanismOften involves a radical chain propagation pathway.Leads to high reaction efficiency and quantum yields > 1. acs.orgchinesechemsoc.org
ApplicationDirect conversion of feedstock alkenes and alcohols into 1,2-, 1,3-, and 1,4-amino alcohols.Provides mild and versatile routes to valuable amino alcohol structures. acs.orgnih.govrsc.orgnih.gov

Chemo-Enzymatic and Biocatalytic Strategies for the Synthesis of Unsaturated Long-Chain Amino Alcohols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, providing access to enantiomerically pure compounds under mild reaction conditions. nih.gov Enzymes such as transaminases and reductases are particularly valuable for constructing chiral amino alcohols.

Applications of Biocatalysts (e.g., Transaminases, Reductases) in Stereoselective Synthesis

The stereoselective synthesis of chiral amino alcohols is a key application of biocatalysis. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of keto groups to hydroxyl groups, establishing a critical stereocenter. rsc.org For example, the KRED-catalyzed reduction of an α-amino β-keto ester can establish two stereocenters simultaneously with high diastereomeric and enantiomeric excess (>99% dr, >99% de). rsc.org Similarly, engineered reductases have been successfully applied to the synthesis of chiral pharmaceutical intermediates with excellent enantioselectivity. rsc.org

Transaminases (TAs or ATAs), particularly ω-transaminases (ω-TAs), are powerful tools for installing an amino group onto a ketone substrate with high stereoselectivity. nih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes can aminate a wide variety of ketones, which is a significant advantage over α-TAs that are typically restricted to α-keto acids. nih.govacs.org The combination of a reductase and a transaminase in a chemo-enzymatic or one-pot enzymatic cascade can be a highly efficient strategy. For instance, an alcohol can be oxidized to a ketone by an ADH, followed by stereoselective amination by a ω-TA to yield the chiral amine. nih.gov Such cascades have been used to synthesize various amines and amino alcohols, including intermediates for pharmaceuticals. nih.gov

For a target like this compound, a potential biocatalytic route could involve the stereoselective reduction of dodec-11-en-2-one-3-ol using a specific KRED to set the (S) or (R) configuration at C-3, followed by amination at C-2 using an engineered ω-TA.

Whole-Cell Biotransformation Systems for Complex Amino Alcohol Derivatives

Whole-cell biotransformation harnesses the entire metabolic machinery of a microorganism (commonly E. coli or C. glutamicum) to perform multi-step syntheses. nih.govresearchgate.net This approach is advantageous as it circumvents the need to purify individual enzymes and provides an environment where cofactors, such as NAD(P)H, are continuously regenerated by the cell's metabolism. nih.gov

Whole-cell systems are particularly effective for creating complex molecules like long-chain amino alcohols from renewable feedstocks. uni-greifswald.deresearchgate.net For example, long-chain aliphatic amines have been synthesized from fatty acids using whole-cell cascades that combine a photoactivated decarboxylase, an alcohol dehydrogenase, and an amine transaminase in a one-pot process. uni-greifswald.deresearchgate.net In one study, ricinoleic acid was converted to (S,Z)-heptadec-9-en-7-amine with conversions up to 90%. researchgate.net

These systems can be engineered to express a de novo synthetic pathway. ucl.ac.uk For instance, a novel biocatalyst can be created by co-expressing a transketolase (for C-C bond formation) and a transaminase (for amine installation) in a single E. coli host to produce chiral amino alcohols from simple achiral substrates. ucl.ac.uk The development of whole-cell catalysts for reductive amination is also a rapidly growing field. nih.gov For the synthesis of complex amino alcohols, a whole-cell catalyst could be engineered to express the necessary KRED and ω-TA, along with a cofactor regeneration system (e.g., glucose dehydrogenase), to convert a suitable keto-alcohol precursor into the final product efficiently. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For vicinal amino alcohols like this compound, ¹H and ¹³C NMR are fundamental for confirming the molecular structure and for determining the relative stereochemistry of the amino and hydroxyl groups.

Determination of Diastereomeric Ratios and Configuration through Coupling Constants

The relative configuration of the C-2 amino and C-3 hydroxyl groups in this compound can be assigned by analyzing the proton-proton coupling constant (³JH2-H3) between the protons attached to these stereocenters. This method often requires derivatization of the amino alcohol into a more rigid cyclic structure, such as an oxazolidinone, to provide more defined and diagnostically useful coupling constants. diva-portal.org For cis- and trans-oxazolidinones, the coupling constants between the ring protons (H4 and H5, corresponding to H2 and H3 of the original amino alcohol) are characteristically different, with larger coupling constants generally observed for the cis-isomer compared to the trans-isomer. diva-portal.org In some cases, for acyclic derivatives like N,O-dibenzoyl-2,3-aminoalkanols, the ³JH2-H3 can also be used to assign threo and erythro relative configurations. nih.gov However, the utility of this method can be diminished in flexible acyclic systems or when strong proton coupling to adjacent methylene (B1212753) groups complicates the signal. nih.gov

A general trend observed in the ¹H NMR spectra of syn- and anti-1,2-amino alcohols is that the chemical shifts of the CH-O and CH-N protons are more downfield in the anti-isomer compared to the corresponding syn-isomer, which can provide a rapid method for determining the relative configuration when both diastereomers are available. diva-portal.org

Table 1: Representative ¹H NMR Coupling Constants for Stereochemical Assignment of Vicinal Amino Alcohols

Derivative Type Relative Stereochemistry Typical ³JH-H (Hz) Reference
Oxazolidinone cis > trans diva-portal.org
N,O-dibenzoyl-2,3-aminoalkanol threo ~5.2 nih.gov

Chiral Derivatization Protocols for Enantiomeric Purity Assessment

To determine the enantiomeric purity and absolute configuration of chiral amino alcohols, derivatization with a chiral derivatizing agent (CDA) is a common NMR technique. frontiersin.orgrsc.org Reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogs are frequently used. rsc.orgnih.govresearchgate.net The reaction of the amino and alcohol functionalities of this compound with an enantiomerically pure CDA, for instance (R)-MTPA, results in the formation of two diastereomeric esters/amides. The differing spatial arrangement of the phenyl group of the CDA relative to the substrate's protons in the two diastereomers leads to distinct chemical shifts (ΔδRS). rsc.orgresearchgate.net By analyzing the differences in these chemical shifts, the absolute configuration of the original amino alcohol can be determined. rsc.orgnih.gov

A general protocol involves the preparation of both (R)- and (S)-bis-MPA derivatives of the 1,2-amino alcohol. The comparison of the ¹H NMR spectra of these two diastereomeric derivatives allows for the unambiguous assignment of the absolute configuration of both stereocenters. rsc.orgresearchgate.netcapes.gov.br

Another approach utilizes chiral solvating agents, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which can induce chemical shift non-equivalence between the enantiomers of the underivatized amino alcohol in the NMR spectrum, allowing for the determination of enantiomeric purity. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to determine the mass of the molecular ion ([M+H]⁺) with high accuracy, confirming its molecular formula (C₁₂H₂₅NO). rsc.orgsci-hub.se

Under electron impact (EI) ionization or through collision-induced dissociation (CID) in tandem MS experiments, the molecular ion of this compound would undergo characteristic fragmentation. Key fragmentation pathways for long-chain amino alcohols include: libretexts.orgmsu.edu

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. libretexts.org For this compound, this would involve the cleavage of the C2-C3 bond or the C1-C2 bond.

Cleavage adjacent to the oxygen atom: Similar to alcohols, cleavage of the C-C bond next to the hydroxyl group (C3-C4) is expected. libretexts.org

Loss of water: A peak corresponding to the loss of a water molecule ([M-18]⁺) is a common feature in the mass spectra of alcohols. savemyexams.com

Fragmentation of the alkyl chain: The long dodecenyl chain will produce a series of fragment ions separated by 14 mass units (CH₂), which is characteristic of long-chain alkanes or alkenes. libretexts.orgchemguide.co.uk

The presence of the terminal double bond would also influence the fragmentation, potentially leading to characteristic allylic cleavage. Derivatization can be employed to enhance volatility or direct fragmentation pathways for more detailed structural analysis. researchgate.net

Table 2: Predicted Key Mass Spectral Fragments for this compound (MW = 199.35)

m/z Value Proposed Fragment Fragmentation Pathway
199 [C₁₂H₂₅NO]⁺ Molecular Ion (M⁺)
182 [C₁₂H₂₄N]⁺ [M-OH]⁺
181 [C₁₂H₂₃NO]⁺ [M-H₂O]⁺
156 [C₁₀H₂₂N]⁺ Cleavage of C2-C3 bond, loss of C₂H₃O

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. wpmucdn.com The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its key functional moieties. acs.orgaanda.org

O-H and N-H Stretching: A broad and intense absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. libretexts.orglibretexts.org Overlapping in this region, the N-H stretching vibrations of the primary amine group would appear as one or two sharper peaks. wpmucdn.comlibretexts.org

C-H Stretching: Strong absorptions between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching of the aliphatic methylene and methyl groups. The C(sp²)-H stretch of the terminal alkene would appear at a slightly higher frequency, typically around 3010-3095 cm⁻¹. libretexts.org

N-H Bending: The scissoring vibration of the primary amine (NH₂) typically appears in the range of 1590-1650 cm⁻¹. wpmucdn.com

C=C Stretching: A peak of variable intensity around 1640-1680 cm⁻¹ would indicate the C=C stretching of the terminal double bond. acs.org

C-O Stretching: A strong C-O stretching band for the secondary alcohol would be observed in the 1000-1260 cm⁻¹ region. libretexts.org

C-N Stretching: The C-N stretching vibration typically appears in the range of 1020-1250 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
-OH (alcohol) O-H stretch, H-bonded 3200 - 3600 Strong, Broad
-NH₂ (amine) N-H stretch 3300 - 3500 Medium, Sharp (often two bands)
Alkane C-H C-H stretch 2850 - 2960 Strong
Alkene C-H =C-H stretch 3010 - 3095 Medium
Alkene C=C C=C stretch 1640 - 1680 Medium to Weak
Amine N-H N-H bend (scissoring) 1590 - 1650 Variable

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound, including its absolute stereochemistry. wikipedia.org This technique relies on the diffraction of X-rays by a single crystal of the substance. nih.govresearchgate.net If a suitable single crystal of this compound or a crystalline derivative can be obtained, X-ray diffraction analysis can provide an unambiguous assignment of the absolute configuration (R/S) at both the C-2 and C-3 stereocenters. researchgate.netmdpi.com

The process involves measuring the angles and intensities of the diffracted X-ray beams to generate a three-dimensional electron density map of the crystal. wikipedia.org From this map, the precise positions of all atoms in the molecule can be determined, revealing bond lengths, bond angles, and the absolute spatial arrangement of the substituents around the chiral centers. wikipedia.orgnih.gov For chiral molecules, the Flack parameter is refined to confidently establish the absolute structure. researchgate.net While obtaining a high-quality crystal of a flexible, long-chain molecule like this compound can be challenging, derivatization with a group that promotes crystallization, such as a p-bromobenzoyl group, is a common strategy. amazonaws.com

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. hilarispublisher.com It is particularly useful for assigning the absolute configuration of vicinal amino alcohols. researchgate.netoup.com The application of CD spectroscopy to this compound would typically involve in situ complexation with an achiral auxiliary chromophore, such as dirhodium tetraacetate [Rh₂(OAc)₄]. researchgate.net

The amino and hydroxyl groups of the amino alcohol act as a bidentate ligand, coordinating to the rhodium centers. The chirality of the N-C-C-O moiety dictates the helicity of the resulting complex, which in turn determines the sign of the observed Cotton effects in the CD spectrum. researchgate.net The signs of the Cotton effects, particularly those arising from the d-d transitions of the metal core, can be correlated to the absolute configuration of the amino alcohol ligand. researchgate.netoup.com This method is highly sensitive and can be performed on microgram quantities of the sample. researchgate.net Another approach involves derivatization with a chromophoric group, such as a benzoyl group, and analyzing the exciton-coupled CD spectrum. nih.govresearcher.life The sign of the exciton (B1674681) couplet can be used to determine the absolute configuration of the stereocenters. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)
(R)-MTPA
(S)-MTPA
(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid
Dirhodium tetraacetate

Derivatives and Advanced Synthetic Applications of 2 Aminododec 11 En 3 Ol in Chemical Synthesis

Utilization as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The presence of both an amino and a hydroxyl group in a specific stereochemical arrangement allows 2-Aminododec-11-en-3-ol to serve as a precursor for chiral ligands and auxiliaries. These, in turn, are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect of modern pharmaceutical and fine chemical synthesis.

Development of Oxazaborolidine Catalysts from Amino Alcohols

Chiral 1,2-amino alcohols are foundational to the synthesis of oxazaborolidine catalysts, most notably the Corey-Bakshi-Shibata (CBS) catalysts. tcichemicals.comwikipedia.orgsigmaaldrich.com These organoboron compounds are highly effective for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. tcichemicals.comwikipedia.org The general principle involves the reaction of a chiral amino alcohol with a borane (B79455) source to form the active oxazaborolidine catalyst. nih.gov This catalyst then coordinates with a borane reducing agent and the ketone substrate, creating a rigid, sterically defined transition state that directs the hydride delivery to one face of the ketone, resulting in a high degree of enantioselectivity. tcichemicals.com While direct research on oxazaborolidines derived specifically from this compound is not extensively documented in the provided results, the established reactivity of analogous amino alcohols strongly suggests its potential in this area. nih.gov The long alkyl chain with a terminal double bond could offer unique solubility and reactivity profiles for the resulting catalyst.

Formation of Chiral Schiff Bases and Metal Complexes for Catalytic Reactions

The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form chiral Schiff bases (or imines). scirp.org These Schiff bases are versatile ligands capable of coordinating with a wide array of transition metals to form stable complexes. nih.govwiley.com The resulting metal complexes, often featuring N and O donor atoms from the Schiff base ligand, can act as catalysts in various organic transformations. researchgate.net The geometry and electronic properties of these complexes, influenced by the metal center and the ligand structure, are crucial for their catalytic activity and selectivity. researchgate.net Chiral Schiff base metal complexes have been successfully employed in reactions such as epoxidation, aldol (B89426) reactions, and cyanation. nih.govresearchgate.net The long aliphatic chain of this compound could impart specific steric and electronic effects on the catalytic pocket of the metal complex, potentially influencing its efficacy and selectivity in asymmetric catalysis.

Scaffolds for Diversity-Oriented Synthesis (DOS) and the Construction of Complex Polycyclic Molecules

Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules to explore chemical space and identify new compounds with desired biological or material properties. scispace.comcam.ac.ukscispace.com DOS often employs common starting materials that can be elaborated through branching reaction pathways to generate a wide array of molecular skeletons. cam.ac.uknih.gov

The trifunctional nature of this compound, with its amine, alcohol, and alkene groups, makes it an ideal starting scaffold for DOS. Each functional group can be selectively reacted under different conditions to introduce molecular diversity. This approach allows for the variation of not only the appendages on the molecule but also the core molecular framework itself. scispace.com

Application in Molecular Information Encoding via Sequence-Defined Oligomers

A fascinating application of complex molecular structures is in the field of molecular information storage, where data is encoded in the sequence of monomers within an oligomer or polymer. d-nb.info These sequence-defined macromolecules are synthesized with a precise chain length, composition, and arrangement of monomers. d-nb.inforsc.org The sequence can then be "read" using techniques like tandem mass spectrometry. d-nb.infonih.gov

Amino alcohols, such as derivatives of this compound, can serve as the monomeric units in the construction of these information-encoding oligomers, such as oligourethanes. nih.gov By using a set of different amino alcohol monomers, each assigned a specific value (e.g., in a binary or other coding system), information can be written at the molecular level. nih.gov The chirality and the functional side chains of the monomers can be precisely controlled during the synthesis, leading to discrete oligomers with programmable sequences and stereochemistry. rsc.org

Precursors for the Chemical Synthesis of Complex Lipid Analogs and Sphingoid Bases

Sphingolipids are a critical class of lipids in eukaryotic cell membranes, playing vital roles in cell signaling and structure. mdpi.com The core of these molecules is a sphingoid base, a long-chain amino alcohol. mdpi.com Alterations in the structure and metabolism of sphingolipids are associated with various diseases. mdpi.com Therefore, the chemical synthesis of sphingoid bases and their analogs is crucial for studying their biological functions and for developing diagnostic tools. mdpi.com

This compound serves as a direct precursor or a structural analog for the synthesis of various sphingoid bases. nih.gov Its structure contains the key 2-amino-3-ol motif characteristic of these lipids. The terminal alkene provides a handle for further chemical modifications to introduce additional functionality or to build up the long hydrocarbon chain found in natural sphingolipids. The synthesis of these complex lipids is essential for creating standards for analytical methods and for investigating the biophysical properties of membranes containing these lipids. mdpi.comnih.gov

Selective N-Acylation Strategies for Sphingolipid Synthesis

The selective N-acylation of the amino group in this compound is a cornerstone for the synthesis of its corresponding ceramide, a key intermediate in the broader synthesis of sphingolipids. The primary challenge lies in achieving high chemoselectivity for N-acylation over O-acylation of the neighboring hydroxyl group. Several strategies have been developed to address this, often applicable to sphingoid-like bases.

One effective method involves the use of activated fatty acids. For instance, reacting this compound with a fatty acid that has been pre-activated as an N-hydroxysuccinimide (NHS) ester can lead to high yields of the desired N-acyl product. ualberta.ca This method is advantageous as it often proceeds under mild conditions and the NHS leaving group enhances the solubility of the fatty acid. ualberta.ca

Another powerful approach is the use of coupling reagents commonly employed in peptide synthesis. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct amidation between the amino alcohol and a carboxylic acid, with yields for analogous reactions reported to be in the range of 8-65%, depending on the reactivity of the acid. ub.edu

Furthermore, the formation of a mixed anhydride (B1165640) of the fatty acid, by reacting it with an alkyl sulfonyl chloride in the presence of an organic base, provides a highly reactive intermediate for the selective N-acylation of amino alcohols. nih.gov This method can be performed as a one-pot synthesis, avoiding the isolation of the mixed anhydride and often resulting in good yields of the N-acyl amino alcohol. nih.govmsu.edu

The choice of solvent and reaction conditions is also critical. For example, chemoselective N-chloroacetylation of amino alcohols has been achieved with high efficiency in a phosphate (B84403) buffer, demonstrating a metal-free and biocompatible approach. nih.gov This highlights the potential for developing green synthetic routes for the N-acylation of this compound.

Table 1: Representative N-Acylation Strategies for Amino Alcohols

Acylating Agent/Method Coupling Reagents Solvent Typical Yields for Analogous Systems Reference
Fatty Acid EDC, HOBt Dichloromethane/Methanol 8-65% ub.edu
Fatty Acid NHS Ester DIPEA Dichloromethane/THF Good to High ualberta.ca
Fatty Acid Alkyl Sulfonyl Chloride, Organic Base Organic Solvent Good nih.govmsu.edu

Design and Synthesis of Bioactive Ceramide Analogues

Ceramide analogues derived from this compound can be designed to probe or modulate biological pathways. Modifications can be introduced into both the sphingoid base backbone and the N-acyl chain.

The terminal double bond of this compound is a prime site for modification. For instance, olefin cross-metathesis with various terminal alkenes can introduce a wide range of functionalities at the terminus of the aliphatic chain. acs.org This strategy allows for the synthesis of a library of ceramide analogues with varied chain lengths and terminal functional groups, which can be used to study structure-activity relationships.

Modifications can also be made to the core structure. For example, introducing substituents on the aromatic ring of a phenyl-containing sphingoid analogue has been shown to influence biological activity. researchgate.net Similarly, replacing the phenyl group with other aromatic or heteroaromatic rings, or introducing fluorine atoms at specific positions, can lead to analogues with altered metabolic stability or biological function. researchgate.net The synthesis of such analogues often involves multi-step sequences starting from chiral precursors like L-serine. mdpi.comresearchgate.net

The synthesis of these analogues typically follows the N-acylation strategies discussed previously, applied to the modified sphingoid base. The key is the initial synthesis of the modified this compound derivative, which then undergoes coupling with a desired fatty acid.

Table 2: Examples of Bioactive Ceramide Analogues Based on Modified Sphingoid Cores

Modification to Sphingoid Base Synthetic Strategy Highlight Potential Biological Application Reference
Varied chain length via cross-metathesis Olefin cross-metathesis Probing enzyme-substrate specificity acs.org
Aromatic ring in sphingoid moiety Coupling with aryl-containing building blocks Glucosylceramide synthase substrate researchgate.net
Allylic fluorine substituent Nucleophilic or electrophilic fluorination Modulation of metabolic stability researchgate.netresearchgate.net

Strategic Chemical Modifications for Tuning Reactivity and Selectivity

The presence of multiple functional groups in this compound necessitates the use of strategic chemical modifications to achieve desired transformations at specific sites.

Implementation of Protecting Group Strategies for Chemoselective Transformations

Protecting groups are indispensable for the multi-step synthesis of complex derivatives of this compound. The choice of protecting groups for the amine and the two hydroxyl groups (the one at C3 and the one that can be formed from the terminal alkene) is crucial for directing the reactivity.

For the amino group, carbamates such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are commonly used. ub.edu The Boc group is stable under a variety of conditions and is readily removed with mild acid, while the Fmoc group is base-labile. ub.edu This orthogonality allows for the selective deprotection of one functional group while others remain protected. ub.edu For instance, the N-Boc protected amino alcohol can undergo reactions at the hydroxyl group, and the Boc group can be subsequently removed to allow for N-acylation.

The hydroxyl group at C3 can be protected with a variety of groups, including silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers. Silyl ethers are typically removed with fluoride (B91410) sources, while benzyl ethers are cleaved by hydrogenolysis. The terminal alkene can also be considered a masked hydroxyl group, which can be revealed through hydroboration-oxidation, and this new primary hydroxyl can be selectively protected, for example, as a trityl ether, which is acid-labile.

Table 3: Common Protecting Groups for Sphingoid-like Bases

Functional Group Protecting Group Abbreviation Cleavage Conditions Reference
Amine tert-Butyloxycarbonyl Boc Acidic (e.g., TFA, HCl) ub.edu
Amine Fluorenylmethyloxycarbonyl Fmoc Basic (e.g., Piperidine) lookchem.com
Hydroxyl tert-Butyldimethylsilyl TBDMS Fluoride source (e.g., TBAF) ub.edu
Hydroxyl Benzyl ether Bn Hydrogenolysis (H₂, Pd/C) ub.edu

Derivatization to Enhance Chelating Properties and Steric Directing Effects

The 1,2-amino alcohol motif in this compound can be exploited to control the stereochemical outcome of reactions at or adjacent to these functional groups through chelation control.

For example, in the reduction of an α-amino ketone precursor to this compound, the choice of reducing agent and the nature of the N-protecting group can dictate the diastereoselectivity. nih.gov With a chelating N-protecting group (like Cbz) and a suitable reducing agent (e.g., LiAl(OtBu)₃H), the reaction can proceed through a chelated intermediate, leading to the formation of the anti-diol with high diastereoselectivity. nih.govlookchem.com In contrast, a non-chelating, bulky protecting group might favor the syn-diol via a Felkin-Ahn model. nih.gov

Derivatization can also be used to introduce steric directing groups. By installing a bulky group at a specific position, it is possible to influence the approach of a reagent from a particular face of the molecule, thereby controlling the stereochemistry of a subsequent reaction. This is particularly relevant in reactions such as glycosylations, where the stereochemistry of the glycosidic bond is critical.

The strategic placement of functional groups that can act as ligands for a metal catalyst can also direct reactions to specific sites. For example, a hydroxyl or a protected amino group can coordinate to a rhodium catalyst in a hydroacylation reaction, directing the addition of an alkyne to a nearby aldehyde. monash.edu This principle can be applied to derivatives of this compound to achieve site-selective functionalization.

Table 4: Diastereoselective Reduction of α-Amino Ketones to α-Amino Alcohols

N-Protecting Group Reducing Agent Proposed Control Major Diastereomer Diastereomeric Ratio (anti:syn) for Analogous Systems Reference
Cbz LiAl(OtBu)₃H Chelation anti >95:5 nih.govlookchem.com
Boc NaBH₄ Felkin-Ahn syn - nih.gov

Biosynthetic Pathways and Natural Occurrence of Unsaturated Long Chain Amino Alcohols

Role of 2-Aminododec-11-en-3-ol and Related Compounds in Microbial Specialized Metabolism (e.g., Polyketide Alkaloids)

Unsaturated long-chain amino alcohols are pivotal structural components of various natural products, including a number of polyketide alkaloids. These alkaloids are a diverse group of secondary metabolites characterized by a polyketide-derived backbone and the incorporation of a nitrogen atom, often via an amino alcohol precursor. The biosynthesis of these complex molecules is typically orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs) in conjunction with tailoring enzymes that introduce functionalities such as amino groups. wikipedia.org

While direct research into the biosynthetic gene cluster for this compound is not extensively documented, the pathways for similar polyketide alkaloids provide a strong model for its formation. For instance, the biosynthesis of coelimycin P1 in Streptomyces coelicolor and argimycins P in Streptomyces argillaceus involves the creation of an amino alcohol precursor that is subsequently cyclized and modified. nih.govbiorxiv.org The precursor to coelimycin P1, (3Z,5S,6E,8E,10E)−1-aminododeca-3,6,8,10-tetraen-5-ol, is a C12 amino alcohol, highlighting the role of such structures as key intermediates in the assembly of complex alkaloids. nih.gov It is plausible that this compound serves a similar role as a building block or a standalone bioactive molecule within its host organism, likely a marine sponge of the genus Haliclona or its microbial symbionts. nih.govresearchgate.net

The biosynthesis of a molecule like this compound is expected to involve a series of precise enzymatic transformations. Based on analogous pathways, the key enzyme classes involved would include Polyketide Synthases (PKSs), transaminases, reductases, and dehydratases.

The assembly of the C12 carbon backbone is likely initiated by a Type I PKS. These modular enzymes catalyze the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to build the polyketide chain. wikipedia.org For a 12-carbon chain, this would typically involve a starter unit and five extension modules. The stereochemistry of the hydroxyl group at C-3 and the position of the terminal double bond at C-11 would be controlled by specific domains within the PKS modules, namely ketoreductase (KR) and dehydratase (DH) domains.

A critical step in the formation of this compound is the introduction of the amino group at the C-2 position. This is commonly achieved through the action of a transaminase (TA) enzyme. In many polyketide alkaloid pathways, the PKS releases an aldehyde, which is then a substrate for a ω-transaminase that converts the aldehyde to a primary amine. nih.gov The reduction of a keto group to a hydroxyl group, yielding the alcohol functionality at C-3, is catalyzed by a ketoreductase domain within the PKS module.

Proposed Enzymatic Step Enzyme Class Function in the Biosynthesis of this compound Analogous Enzyme in Known Pathways
Carbon Chain AssemblyPolyketide Synthase (Type I)Constructs the 12-carbon backbone from acyl-CoA precursors.PKSs in coelimycin and argimycin biosynthesis nih.govbiorxiv.org
Reduction of C-3 CarbonylKetoreductase (KR)Reduces the keto group at C-3 to a hydroxyl group, establishing the (3R) stereochemistry.KR domains within various PKS modules wikipedia.org
Introduction of Amino GroupTransaminase (TA)Catalyzes the amination at C-2, likely acting on a keto-intermediate or an aldehyde.ω-transaminases in polyketide alkaloid biosynthesis nih.gov
Formation of Terminal Double BondDehydratase (DH) / Thioesterase (TE)A terminal dehydratase activity or a specific releasing mechanism from the PKS could generate the C-11 double bond.Final releasing domains in PKSs wikipedia.org

Elucidation of Biosynthetic Routes for Sphingoid Bases and Their Analogs in Biological Systems

This compound shares structural similarities with sphingoid bases, which are fundamental components of sphingolipids. The canonical biosynthesis of sphingoid bases in many organisms begins with the condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). nih.gov This is followed by a reduction to form sphinganine (B43673) (dihydrosphingosine). Desaturases and hydroxylases can then further modify the sphinganine backbone. nih.gov

Given its structure, this compound can be considered an analog of a C12 sphingoid base. Its biosynthetic origin could potentially diverge from the canonical SPT-dependent pathway. Instead of L-serine, a different amino acid could be utilized, or the amino group could be introduced later in the pathway via a transaminase, as is common in polyketide-derived metabolites. The C11 terminal double bond is an unusual feature for typical sphingolipids, which more commonly have a double bond at C4. nih.gov This suggests that its formation is likely governed by a PKS-like machinery rather than the desaturases involved in sphingosine (B13886) synthesis. Marine organisms, particularly sponges, are known to produce a wide variety of unusual sphingoid base-like compounds with modifications to the carbon chain length and position of functional groups. researchgate.net

Identification and Characterization of Biosynthetic Precursors and Intermediates

The primary building blocks for the biosynthesis of this compound are expected to be derived from central metabolism. The biosynthesis of the carbon skeleton would likely utilize acyl-CoA units.

Probable Precursors:

Starter Unit: Acetyl-CoA (for the terminal two carbons) or another short-chain acyl-CoA.

Extender Units: Malonyl-CoA, which is carboxylated from acetyl-CoA, would be used for the subsequent five elongation steps in a PKS-mediated synthesis. researchgate.net

Nitrogen Source: The amino group at C-2 is likely derived from an amino acid, with L-glutamate or L-alanine being common amino donors for transaminase reactions.

The biosynthetic pathway would proceed through several key intermediates. While these have not been isolated for this compound specifically, a putative sequence can be proposed based on related pathways:

A 3-keto-dodecanoyl-ACP intermediate: Formed on the PKS assembly line before the reduction of the C-3 keto group.

A 3-hydroxy-dodecanoyl-ACP intermediate: After the action of a ketoreductase.

A polyketide aldehyde: The fully assembled and modified chain may be released from the PKS as an aldehyde.

The final amino alcohol: The aldehyde intermediate would then undergo transamination to yield the final product, this compound.

The table below summarizes the likely precursors and their roles.

Precursor Origin Role in Biosynthesis
Acetyl-CoACentral Carbon MetabolismStarter unit for polyketide synthesis and precursor for malonyl-CoA.
Malonyl-CoACarboxylation of Acetyl-CoAExtender units for the elongation of the C12 backbone. researchgate.net
L-Glutamate / L-AlanineAmino Acid MetabolismProbable amino group donor for the transamination reaction at C-2.
NADPH/NADHPentose Phosphate (B84403) Pathway / GlycolysisReducing equivalents for ketoreductase and other reductive steps.

Further research, including genome mining of Haliclona species and their symbionts, followed by heterologous expression of candidate gene clusters, would be necessary to definitively characterize the biosynthetic pathway of this unique marine natural product. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for 2 Aminododec 11 En 3 Ol

Development of Innovative and Sustainable Asymmetric Synthetic Methodologies for Long-Chain Amino Alcohols

The biological and catalytic activity of amino alcohols is often highly dependent on their stereochemistry. Therefore, the development of efficient and sustainable methods for the asymmetric synthesis of 2-Aminododec-11-en-3-ol is a critical future objective. Current research into the synthesis of chiral long-chain amino alcohols provides a roadmap for this endeavor.

Future synthetic strategies for this compound would likely move away from classical resolutions and towards more atom-economical and enantioselective methods. Key areas of exploration include:

Catalytic Asymmetric Reductions: The reduction of a corresponding aminoketone precursor using chiral catalysts is a powerful strategy. Oxazaborolidine-based catalysts, for instance, have been successfully used for the enantioselective reduction of various prochiral ketones to furnish chiral alcohols with high enantioselectivity. researchgate.net

Sharpless Asymmetric Epoxidation and Aminohydroxylation: A well-established approach for synthesizing long-chain 3-amino-1,2-diols involves the Sharpless asymmetric epoxidation of allylic alcohols, followed by regioselective ring-opening with an azide (B81097) nucleophile. researchgate.netnih.gov While the direct aminohydroxylation of alkenes can be challenging due to regioselectivity issues, its development for terminal alkenes like the one in the target molecule would be a significant breakthrough. diva-portal.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like L-serine, is a common strategy for synthesizing sphingoid bases and their analogues. acs.org This approach could be adapted to prepare specific stereoisomers of this compound.

Metathesis-Based Approaches: Olefin metathesis offers a versatile tool for building the carbon skeleton. A cross-metathesis reaction could be envisioned to install the long alkyl chain, followed by asymmetric functionalization of the amino alcohol moiety. diva-portal.orgacs.org

Synthetic StrategyDescriptionPotential Application for this compoundKey References
Asymmetric Reduction Enantioselective reduction of a prochiral ketone precursor using a chiral catalyst (e.g., chiral BH3 with oxazaborolidine ligands).Synthesis of specific stereoisomers from 2-amino-dodec-11-en-3-one. researchgate.net
Sharpless Epoxidation Asymmetric epoxidation of a long-chain allylic alcohol followed by nucleophilic ring-opening.A multi-step route to introduce the amino and hydroxyl groups with high stereocontrol. researchgate.netnih.gov
Overman Rearrangement A rsc.orgrsc.org-sigmatropic rearrangement of an allylic trichloroacetimidate (B1259523) to form an allylic amine.Can be used to install the chiral amine group from a chiral allylic alcohol precursor. acs.org
Asymmetric Aminohydroxylation Direct conversion of an alkene to a β-amino alcohol using a chiral catalyst.A highly atom-economical, though often challenging, route from a diene precursor. diva-portal.org

Integration of Advanced Computational Approaches for Predictive Design and Discovery

Computational chemistry is an increasingly indispensable tool in modern chemical research. For a molecule like this compound, computational approaches can guide synthesis, predict properties, and identify potential applications before committing to extensive laboratory work.

Future research will likely involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations could be employed to understand the geometry and electronic structure of this compound. researchgate.net This can help in predicting its reactivity and spectroscopic properties.

Catalyst Design: Computational modeling can be used to design and optimize chiral catalysts for the asymmetric synthesis of the molecule. By simulating the transition states of catalytic cycles, researchers can rationally design ligands that maximize enantioselectivity. nih.gov

Predictive Bioactivity Screening: Given that many long-chain amino alcohols exhibit biological activity, structure-based virtual screening and molecular dynamics simulations could be used to predict potential protein targets for this compound. nih.gov This could identify its potential as an insecticide, an anti-cancer agent, or an inhibitor of specific enzymes by docking the molecule into the active sites of known protein structures. researchgate.netnih.gov

Semi-Rational Enzyme Engineering: If a biocatalytic route for synthesis is pursued, computational design can be used to engineer enzymes. For example, by modeling substrate binding in an enzyme's active site, mutations can be designed to improve catalytic activity and selectivity for the specific substrate leading to this compound. nih.govmdpi.com

Exploration of Continuous Flow Synthesis and Scalable Production Methods

For any chemical compound to be practically useful, its synthesis must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. mdpi.com

The future production of this compound could greatly benefit from the development of continuous flow methodologies. Research in this area would focus on:

Heterogeneous Catalysis: Packing reactors with solid-supported catalysts (e.g., γ-Al2O3) for reactions like N-alkylation or amination of alcohols allows for easy separation of the catalyst from the product stream, simplifying purification and enabling catalyst recycling. beilstein-journals.org

Biocatalytic Flow Reactors: Immobilized enzymes, such as lipases or amine dehydrogenases, can be used in packed-bed reactors for the synthesis of chiral amino alcohols. nih.govmdpi.com This combines the high selectivity of biocatalysis with the efficiency of flow processing. For example, lipases have been used to catalyze the ring-opening of epoxides with amines in a continuous-flow system to produce β-amino alcohols. mdpi.com

Multistep Telescoped Synthesis: An advanced approach involves assembling multiple flow reactors in sequence to perform several synthetic steps consecutively without isolating intermediates. rsc.org A telescoped synthesis of this compound could significantly reduce waste, time, and resources.

Use of Green Solvents: Integrating green solvents, such as supercritical CO2 or dimethyl carbonate, into flow processes can further enhance the sustainability of the synthesis. rsc.orgbeilstein-journals.org

Flow Chemistry ApproachCatalyst/SystemKey AdvantagesPotential Application for this compoundReference
Heterogeneous Catalysis γ-Alumina in supercritical CO2Catalyst recyclability, enhanced safety with scCO2, high pressure suitability.Direct amination of a diol precursor. beilstein-journals.org
Biocatalytic Flow Reactor Immobilized Lipase (e.g., Lipozyme TL IM)High selectivity, mild reaction conditions, environmentally friendly.Enantioselective synthesis via epoxide ring-opening. mdpi.com
Telescoped Synthesis Multiple catalytic modulesReduced workup, improved overall yield, process intensification.A multi-step synthesis from a simple starting material to the final product in one continuous line. rsc.org
Protecting-Group-Free Synthesis Dinitrite reagent chemistryAvoids protection/deprotection steps, improving atom economy.Esterification of the hydroxyl group without protecting the amine. rsc.org

Deeper Investigation into Structure-Function Relationships within Biological and Catalytic Contexts

The ultimate value of this compound will be determined by its function. The 1,2-amino alcohol motif is a known pharmacophore present in many biologically active compounds. nih.govacs.org Furthermore, long-chain amino alcohols are structurally related to sphingolipids, which are crucial components of cell membranes and signaling molecules. gerli.com

Future research must therefore focus on a systematic investigation of the structure-function relationships of this molecule. This would involve:

Synthesis of Analogues: A library of compounds related to this compound would be synthesized to probe the importance of its structural features. This could include varying the chain length, altering the position and geometry of the double bond, and modifying the stereochemistry of the amino and hydroxyl groups.

Biological Activity Screening: The parent compound and its analogues would be screened in a wide array of biological assays. Based on related long-chain amino alcohols, promising areas for investigation include anti-inflammatory activity and in vitro cytotoxicity against cancer cell lines. researchgate.netnih.gov The structural similarity to sphingosine (B13886) also suggests investigating its effects on ceramide metabolism and protein kinase C (PKC) activation. gerli.com

Catalytic Applications: Chiral amino alcohols are widely used as ligands for asymmetric catalysts. Future work could explore the use of this compound and its derivatives as chiral ligands in reactions such as asymmetric additions to aldehydes or ketones.

Elucidating the Role of the Terminal Alkene: The terminal double bond is a key feature that distinguishes this molecule from saturated analogues like sphinganine (B43673). This group offers a handle for further chemical modification (e.g., through metathesis, epoxidation, or polymerization) and may be crucial for specific biological interactions or material properties.

By systematically linking specific structural elements to observed functions, a comprehensive understanding of this compound can be built, paving the way for its rational application in medicine, chemistry, and materials science. pressbooks.pub

Q & A

Q. How can researchers address discrepancies in environmental fate predictions (e.g., biodegradation vs. persistence) for this compound?

  • Methodology : Conduct OECD 301F biodegradability tests and compare with EPI Suite predictions. Use LC-QTOF to identify metabolites and assess toxicity via Daphnia magna assays .
  • Contradiction Resolution : If computational models underestimate persistence, validate with field soil microcosm studies .

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